Seldomycin factor 1 is a newly identified aminoglycoside antibiotic produced by the soil isolate Streptomyces hofunensis. This compound, also known as XK-88-1, is part of a complex that includes other factors such as seldomycin factors 2 and 3. The discovery of seldomycin factor 1 was significant due to its antibacterial properties against both gram-positive and gram-negative bacteria, making it a potential candidate for clinical applications in treating infections caused by resistant strains of bacteria .
Seldomycin factor 1 originates from the Streptomyces hofunensis species, which was isolated from soil samples. This organism is classified within the genus Streptomyces, known for its ability to produce various bioactive compounds, particularly antibiotics. The classification of seldomycin factor 1 as an aminoglycoside antibiotic places it among other well-known antibiotics like gentamicin and tobramycin, characterized by their mechanism of inhibiting bacterial protein synthesis .
The synthesis of seldomycin factor 1 involves complex chemical processes. Initial studies indicate that the synthetic pathway is intricate, comprising approximately 40 chemical steps. The synthetic methods utilized include glycosylation reactions and various protective group strategies to achieve the final product. This complexity highlights the technical challenges associated with producing such compounds in a laboratory setting .
The molecular structure of seldomycin factor 1 has been elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. The compound's structure is characterized as 6-O-(2-amino-2-deoxy-alpha-D-xylopyranosyl) paromamine, which indicates the presence of a xylopyranosyl moiety attached to a paromamine core structure.
Seldomycin factor 1 can undergo various chemical transformations, particularly under acidic or basic conditions. Notably, it can be converted into other seldomycin factors through specific reactions involving heating in weakly basic solvents.
The mechanism of action of seldomycin factor 1 primarily involves binding to bacterial ribosomes, specifically the 30S subunit. This binding disrupts protein synthesis by preventing the proper alignment of transfer RNA (tRNA) with messenger RNA (mRNA) during translation.
Seldomycin factor 1 exhibits distinct physical and chemical properties that are critical for its function and application.
Seldomycin factor 1 holds promise in various scientific applications due to its antibacterial properties. Its potential uses include:
Seldomycin Factor 1 (SF-1) is an aminoglycoside antibiotic complex member with the molecular formula C₁₇H₃₄N₄O₁₀ (PubChem CID: 3043876) [1]. Structurally, it consists of a paromamine core (a 4,6-disubstituted 2-deoxystreptamine ring) linked to a 2-amino-2-deoxy-α-D-xylopyranosyl moiety at the 6-O position [7]. This architecture places SF-1 within the 4,6-disubstituted deoxystreptamine aminoglycoside subclass, characterized by broad-spectrum activity against Gram-negative bacteria. The presence of primary amino groups at C-3'' and C-6 positions contributes to its polar nature and molecular interactions with ribosomal RNA targets [7] [9].
Table 1: Key Structural Features of Seldomycin Factor 1
Property | Description |
---|---|
Molecular Formula | C₁₇H₃₄N₄O₁₀ |
Core Structure | 4,6-Disubstituted 2-deoxystreptamine |
Glycosidic Linkage | 6-O-(2-amino-2-deoxy-α-D-xylopyranosyl)paromamine |
Functional Groups | Primary amines (C-3'', C-6), hydroxyl groups |
Chemical Class | Aminoglycoside antibiotic |
The structural determination of SF-1 relied primarily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as documented in early degradation studies [7]. NMR provided critical insights into:
While X-ray crystallography of SF-1 itself is not reported in the search results, synergistic approaches combining NMR, computational modeling, and crystallography have proven transformative for complex biomolecules. For example, in structural biology, NMR-defined chemical shifts guide de novo computational predictions (e.g., CS-Rosetta), which then enable molecular replacement solutions for X-ray crystallography [2] [5]. Such integrated workflows could resolve challenges in crystallizing flexible aminoglycosides like SF-1.
Table 2: Synergistic Structural Techniques for Complex Biomolecules
Technique | Role in SF-1 Elucidation | General Advantages |
---|---|---|
NMR Spectroscopy | Assignment of protons, carbons, glycosidic bonds | Atomic-resolution dynamics in solution |
Mass Spectrometry | Molecular weight confirmation; degradation product analysis | High sensitivity for fragmentation patterns |
Computational Modeling | Not directly applied but theoretically complementary | Prediction of flexible conformations; crystallography bootstrapping |
Seldomycin production occurs in Streptomyces species, leveraging conserved aminoglycoside biosynthesis machinery:
Secondary metabolite biosynthesis in Streptomyces is tightly coupled to nutrient stress. Nitrogen availability, sensed by regulators like AfsQ1/Q2, activates antibiotic pathways under glutamate-rich conditions [8]. SF-1 likely follows this paradigm, with nitrogen assimilation genes modulating precursor flux.
Seldomycin biosynthesis is governed by a dedicated gene cluster encoding:
In Streptomyces, antibiotic clusters are often silenced under laboratory conditions. However, environmental cues (e.g., arginine starvation) or genetic perturbations (e.g., chromosomal deletions) can derepress them. For example, S. coelicolor mutants with 872-kb chromosomal deletions show 3-fold increases in antibiotic output due to altered metabolic flux [6]. Similar mechanisms may upregulate seldomycin clusters.
Table 3: Key Regulatory Systems in Streptomyces Antibiotic Production
Regulatory System | Function | Impact on Antibiotics |
---|---|---|
AfsQ1/Q2 (TCS) | Activates CSRs (e.g., ActII-ORF4) under high nitrogen | ↑ Actinorhodin, CDA, RED |
Chromosomal Deletions | Remove repressors; alter metabolic flux | ↑ Diversity/yield of secondary metabolites |
Cluster-Situated Regulators (CSRs) | Direct transcriptional control of biosynthetic genes | Pathway-specific activation |
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